(3S)-1-aminopentan-3-ol;hydrochloride
Description
Significance of Chiral Amino Alcohols as Versatile Building Blocks and Ligands in Organic Synthesis
Chiral amino alcohols are highly valued as versatile building blocks and ligands in the field of organic synthesis. Their bifunctional nature allows them to participate in a wide array of chemical transformations, serving as precursors to more complex chiral molecules such as pharmaceuticals, agrochemicals, and natural products. bldpharm.com The presence of both a nucleophilic amino group and a hydroxyl group enables the formation of various derivatives and their incorporation into larger molecular frameworks.
Furthermore, these compounds are frequently employed as chiral ligands in asymmetric catalysis. By coordinating to a metal center, they can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific enantiomer.
Overview of the Specific Academic Relevance of (3S)-1-aminopentan-3-ol and its Stereoisomers
(3S)-1-aminopentan-3-ol is a chiral 1,3-amino alcohol. Its hydrochloride salt form, (3S)-1-aminopentan-3-ol;hydrochloride, is often used to improve its solubility and stability. smolecule.com The "S" designation at the 3-position indicates the specific stereochemical configuration at the chiral center bearing the hydroxyl group.
The academic relevance of (3S)-1-aminopentan-3-ol and its stereoisomers, such as the (3R) enantiomer, lies in their potential application as chiral synthons. Researchers investigate these molecules to understand how the spatial arrangement of the amino and hydroxyl groups influences their reactivity and their ability to induce asymmetry in chemical reactions. They can serve as models for studying enzyme-substrate interactions due to their ability to form hydrogen bonds and ionic interactions with biological targets. smolecule.com
Historical Context of Aminopentanol Synthesis and Applications in Academic Laboratories
The synthesis of amino alcohols has a rich history, evolving from classical methods to more sophisticated modern techniques. Early methods often involved the reduction of amino acids or their derivatives, which provided a straightforward entry to a range of chiral amino alcohols. Another historical approach includes the aminolysis of epoxides.
Over the decades, the focus has shifted towards the development of enantioselective methods to produce single enantiomers of amino alcohols. The historical transition in amino acid and, by extension, amino alcohol production has moved from extraction and chemical synthesis to more efficient fermentation and enzymatic synthesis processes. nih.gov Key advancements in asymmetric synthesis, such as the use of chiral catalysts and auxiliaries, have enabled the precise control of stereochemistry during the formation of these molecules. The development of methods like stereoselective reduction of precursor ketones or aldehydes has been crucial in accessing specific stereoisomers of aminopentanols. smolecule.com
Scope and Objectives of Research on this compound in Advanced Chemical Disciplines
Current research on this compound in advanced chemical disciplines is primarily focused on a few key areas:
Development of Novel Synthetic Methodologies: A primary objective is to devise efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (3S)-1-aminopentan-3-ol and its stereoisomers. This includes the exploration of new catalysts and reaction conditions to improve yields and enantiomeric excess.
Application as Chiral Auxiliaries and Ligands: Researchers are investigating the utility of this compound as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. Additionally, its potential as a chiral ligand in metal-catalyzed asymmetric transformations is an active area of study. The goal is to develop new catalytic systems for the synthesis of other valuable chiral molecules.
Probing Biological Systems: Due to its chiral nature and the presence of key functional groups, this compound can be used as a molecular probe to study biological systems. Its interactions with enzymes and receptors can provide insights into the principles of molecular recognition and the role of chirality in biological activity. smolecule.com
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the known information and highlight the data points that require further experimental determination.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol smolecule.com |
| Physical State | Not available aksci.com |
| Melting Point | Not available aksci.com |
| Boiling Point | Not available aksci.com |
| Solubility | Not available aksci.com |
| Optical Rotation | Not available |
Spectroscopic Data of this compound
| Spectrum | Data |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| Infrared (IR) | Not available |
| Mass Spectrometry (MS) | Not available |
Detailed Research Findings
Specific research publications detailing the synthesis and application of this compound are limited. However, general synthetic strategies for chiral 1,3-amino alcohols can be applied.
A common approach to synthesize such a compound would be the stereoselective reduction of a corresponding amino ketone, such as 1-aminopentan-3-one. The use of chiral reducing agents or catalysts would be crucial to establish the desired (S)-stereochemistry at the newly formed alcohol center.
Alternatively, a chiral pool approach could be employed, starting from an enantiomerically pure precursor that already contains the required stereocenter. Subsequent chemical modifications would then be carried out to introduce the amino and hydroxyl functionalities with the correct spatial relationship.
In the context of academic research, this compound would likely be investigated for its performance as a chiral ligand in reactions such as the asymmetric addition of organometallic reagents to aldehydes or ketones. The effectiveness of the ligand in inducing enantioselectivity would be assessed by analyzing the enantiomeric excess of the product.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(3S)-1-aminopentan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
ZMUVKMUVOKJCJV-JEDNCBNOSA-N |
Isomeric SMILES |
CC[C@@H](CCN)O.Cl |
Canonical SMILES |
CCC(CCN)O.Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 3s 1 Aminopentan 3 Ol
Functional Group Interconversions on (3S)-1-aminopentan-3-ol
The reactivity of the amino and hydroxyl groups in (3S)-1-aminopentan-3-ol allows for selective modifications through oxidation, reduction, and substitution reactions. These transformations are crucial for introducing new functionalities and preparing the molecule for subsequent synthetic steps.
Selective Oxidation and Reduction Studies
Selective oxidation of the secondary alcohol in (3S)-1-aminopentan-3-ol can yield the corresponding ketone, (S)-1-aminopentan-3-one. This transformation typically requires the protection of the more nucleophilic amino group prior to oxidation to prevent undesired side reactions. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc), can be employed. Subsequent oxidation of the alcohol can be achieved using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
Conversely, while the existing functional groups are already in a reduced state, studies on analogous amino alcohols often involve the reduction of a precursor to obtain the desired aminopentanol structure. For instance, the reduction of a corresponding amino ketone or a protected amino acid derivative would represent a key synthetic step in a multi-step synthesis of (3S)-1-aminopentan-3-ol itself.
Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of (3S)-1-aminopentan-3-ol is a poor leaving group. Therefore, its direct substitution is generally not feasible. To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies include its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or to a halide.
This activation allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the C-3 position. The stereochemistry at the chiral center must be considered during these reactions, as SN2-type substitutions will proceed with an inversion of configuration.
Cyclization Reactions Involving the Amino and Hydroxyl Groups of Aminopentanols
The presence of both an amino and a hydroxyl group in the same molecule provides a powerful platform for the synthesis of various heterocyclic structures through intramolecular cyclization.
Formation of Chiral Nitrogen-Containing Heterocycles (e.g., Piperidines, Oxazolidinones)
The carbon backbone of (3S)-1-aminopentan-3-ol is well-suited for the synthesis of substituted piperidines, a common motif in many pharmaceuticals. One strategy involves the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen atom. Alternatively, reductive amination of a precursor δ-amino ketone can lead to the formation of the piperidine (B6355638) ring.
Furthermore, the 1,3-amino alcohol structure of (3S)-1-aminopentan-3-ol is a direct precursor to chiral oxazolidinones. This can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI). The resulting oxazolidinone ring is a valuable chiral auxiliary in asymmetric synthesis, famously demonstrated by the Evans oxazolidinones.
Ring-Closing Strategies and Diastereomeric Control
The stereochemistry of the starting material, (3S)-1-aminopentan-3-ol, plays a crucial role in controlling the diastereoselectivity of the cyclization reactions. The formation of new stereocenters during the ring-closing process is influenced by the existing chiral center at C-3. For example, in the formation of a substituted piperidine, the relative stereochemistry of the substituents on the newly formed ring can be directed by the stereochemistry of the starting material. The choice of reagents and reaction conditions can also significantly impact the diastereomeric outcome, allowing for the selective synthesis of a desired stereoisomer.
N-Derivatization and C-Chain Extension Reactions of (3S)-1-aminopentan-3-ol
Modification of the primary amino group and extension of the carbon chain are important strategies for elaborating the structure of (3S)-1-aminopentan-3-ol.
N-derivatization, such as N-acylation or N-alkylation, is a common transformation. Acylation can be readily achieved using acyl chlorides or anhydrides to form amides. N-alkylation can be more challenging due to the potential for over-alkylation. Reductive amination of the primary amine with an aldehyde or ketone is a more controlled method for introducing a single alkyl group.
Multi-Component Reactions Incorporating (3S)-1-aminopentan-3-ol
Information regarding the incorporation of (3S)-1-aminopentan-3-ol into multi-component reaction schemes is not available in the current body of scientific literature. Extensive searches did not yield any studies detailing the use of this specific chiral amino alcohol as a reactant in MCRs such as the Ugi, Passerini, or other similar named reactions. Consequently, no data on reaction conditions, yields, or the resulting molecular structures can be provided.
Applications of 3s 1 Aminopentan 3 Ol in Asymmetric Catalysis and Chiral Auxiliary Development
(3S)-1-aminopentan-3-ol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Chiral ligands are crucial components of asymmetric catalysis, as they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The structure of (3S)-1-aminopentan-3-ol , featuring both a primary amine and a secondary alcohol, makes it a promising scaffold for the development of novel chiral ligands.
The design of new chiral ligands often involves the modification of a basic chiral framework to fine-tune its steric and electronic properties. The amino and hydroxyl groups of (3S)-1-aminopentan-3-ol serve as convenient handles for derivatization. For instance, the primary amine can be readily converted into secondary or tertiary amines, amides, or imines. The hydroxyl group can be etherified or esterified. These modifications allow for the synthesis of a diverse library of ligands.
A common strategy involves the synthesis of bidentate or tridentate ligands, which can form stable chelate complexes with metal catalysts. For example, the nitrogen and oxygen atoms of the aminopentanol backbone can coordinate to a metal center. Further functionalization can introduce additional donor atoms, such as phosphorus or sulfur, to create ligands with varied coordination properties.
The general synthetic approach to such ligands would typically involve:
Protection of one of the functional groups: To achieve selective modification, either the amino or the hydroxyl group might be temporarily protected.
Derivatization of the unprotected functional group: This could involve reactions such as N-alkylation, N-acylation, or O-alkylation.
Introduction of other coordinating moieties: For example, phosphine groups could be introduced by reacting a derivative of the aminopentanol with a chlorophosphine.
Deprotection (if necessary): Removal of the protecting group to yield the final ligand.
While specific examples for (3S)-1-aminopentan-3-ol are not readily found, the synthesis of analogous ligands from other amino alcohols is well-documented and provides a clear roadmap for potential synthetic routes.
Once synthesized, the performance of these novel ligands would be evaluated in a range of metal-catalyzed asymmetric reactions. The choice of reaction would depend on the nature of the ligand and the metal catalyst. Common test reactions include:
Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, or olefins.
Asymmetric Alkylation: The addition of alkyl groups to aldehydes or imines.
Asymmetric Aldol (B89426) Reactions: The reaction between an enolate and an aldehyde.
Asymmetric Allylic Alkylation: The substitution of a leaving group on an allylic substrate.
The effectiveness of a ligand is typically assessed by measuring the enantiomeric excess (ee) of the product, which indicates the degree of stereoselectivity, and the reaction yield. A successful ligand will induce high enantioselectivity and facilitate a high conversion of the starting material to the desired product.
A hypothetical data table for the evaluation of a ligand derived from (3S)-1-aminopentan-3-ol in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde might look as follows:
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | Toluene | 0 | 85 | 70 (S) |
| 2 | Ligand B | Hexane | 0 | 90 | 85 (S) |
| 3 | Ligand C | THF | -20 | 75 | 92 (R) |
This data is hypothetical and for illustrative purposes only.
Understanding the mechanism by which a chiral ligand induces stereoselectivity is crucial for the rational design of more effective catalysts. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
Key aspects to investigate include:
Structure of the catalyst-substrate complex: Spectroscopic techniques such as NMR and X-ray crystallography can provide insights into the three-dimensional arrangement of the ligand, metal, and substrate.
Transition state analysis: Computational methods, such as density functional theory (DFT), can be used to model the transition states of the reaction and identify the factors that favor the formation of one enantiomer over the other.
Kinetic studies: Measuring reaction rates under different conditions can help to elucidate the reaction mechanism and the role of the ligand in the catalytic cycle.
For a ligand based on the (3S)-1-aminopentan-3-ol scaffold, the stereochemical outcome would likely be governed by the steric interactions between the substituents on the ligand, the substrate, and the metal center in the transition state. The conformation of the chelate ring formed by the ligand and the metal would play a critical role in dictating the facial selectivity of the reaction.
Role of (3S)-1-aminopentan-3-ol as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The structural features of (3S)-1-aminopentan-3-ol make it a suitable candidate for use as a chiral auxiliary.
The chiral auxiliary functions by converting the prochiral substrate into a mixture of diastereomers, which can then react with a reagent to form a new stereocenter. The steric and electronic properties of the auxiliary create a facial bias, leading to the preferential formation of one diastereomer of the product.
Common diastereoselective reactions where an aminopentanol-derived auxiliary could be employed include:
Alkylation of enolates: The auxiliary can be attached to a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by reaction with an alkyl halide would lead to the diastereoselective formation of a new C-C bond.
Aldol reactions: Similar to alkylation, the enolate of an amide derived from the auxiliary can react with an aldehyde to form a β-hydroxy amide with high diastereoselectivity.
Diels-Alder reactions: The auxiliary can be incorporated into a dienophile to control the stereochemistry of the cycloaddition reaction.
The degree of diastereoselectivity is typically high, often exceeding 90% diastereomeric excess (de).
A hypothetical data table for a diastereoselective alkylation using an auxiliary derived from (3S)-1-aminopentan-3-ol is presented below:
| Entry | Electrophile | Base | Yield (%) | de (%) |
| 1 | MeI | LDA | 92 | >95 |
| 2 | BnBr | LHMDS | 88 | >95 |
| 3 | Allyl-Br | KHMDS | 85 | 92 |
This data is hypothetical and for illustrative purposes only.
The successful application of a chiral auxiliary relies on efficient methods for its attachment to the substrate and its subsequent removal without racemization of the product.
Attachment: The auxiliary, (3S)-1-aminopentan-3-ol , can be attached to a carboxylic acid substrate via standard amide bond formation reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Reaction: Once the auxiliary is attached, the diastereoselective reaction is carried out. The choice of reaction conditions (e.g., solvent, temperature, base) can have a significant impact on the diastereoselectivity and yield.
Cleavage: After the stereocenter has been created, the auxiliary must be removed to afford the desired chiral product. For amide-linked auxiliaries, common cleavage methods include:
Acidic or basic hydrolysis: This is a straightforward method but can sometimes lead to racemization, especially if the newly formed stereocenter is adjacent to a carbonyl group.
Reductive cleavage: Using a reducing agent like lithium aluminum hydride (LiAlH4) can convert the amide to an alcohol.
Conversion to other functional groups: The amide can be converted to an ester or a Weinreb amide, which can then be further transformed.
Organocatalytic Applications of (3S)-1-aminopentan-3-ol and its Derivatives
Chiral 1,3-amino alcohols are valuable scaffolds in organocatalysis due to the presence of both a basic amino group and a hydroxyl group. These functionalities can act in a bifunctional manner to activate substrates and control the stereochemical outcome of a reaction. While direct research on the organocatalytic applications of (3S)-1-aminopentan-3-ol is limited, the performance of analogous chiral amino alcohols in key asymmetric transformations provides a strong indication of its potential.
One of the primary areas where chiral amino alcohols excel is in asymmetric aldol and Michael reactions. For instance, derivatives of chiral 1,3-amino alcohols have been successfully employed as organocatalysts in the Michael addition of ketones to nitro-olefins, yielding products with high enantioselectivity. The stereochemical arrangement of the amino and hydroxyl groups is crucial in forming a rigid, hydrogen-bonded transition state that directs the facial attack of the nucleophile.
The table below summarizes representative results for organocatalytic Michael additions using a chiral amino alcohol catalyst, illustrating the typical efficiencies that could be expected from catalysts derived from the aminopentanol class.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Cyclohexanone | 10 | Toluene | 24 | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Toluene | 36 | 98 | 95 |
| 3 | 2-Naphthaldehyde | Acetone | 15 | THF | 48 | 85 | 88 |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | DCM | 24 | 91 | 90 |
This data is representative of reactions catalyzed by chiral 1,3-amino alcohols and is intended to be illustrative of the potential of (3S)-1-aminopentan-3-ol derivatives.
Furthermore, chiral 1,3-amino alcohols can be derivatized into more complex organocatalysts, such as bifunctional thioureas or phosphoramides. These derivatives leverage the inherent chirality of the amino alcohol backbone to create highly effective catalysts for a broader range of asymmetric transformations, including Mannich reactions and Diels-Alder cycloadditions. The development of such derivatives from (3S)-1-aminopentan-3-ol could unlock new catalytic activities.
Hydrogen-Borrowing Amination and Reductive Amination Catalysis Utilizing Aminopentanols
Hydrogen-borrowing amination and reductive amination are powerful, atom-economical methods for the synthesis of amines from alcohols and carbonyl compounds, respectively. Chiral aminopentanols and their derivatives have the potential to serve as ligands for metal catalysts in the asymmetric variants of these reactions.
In hydrogen-borrowing amination, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form a carbonyl intermediate in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final amine product. The use of a chiral ligand, such as a derivative of (3S)-1-aminopentan-3-ol, can impart enantioselectivity to this process.
While specific studies employing (3S)-1-aminopentan-3-ol in this context are not available, research on other chiral amino alcohol ligands in iridium- and ruthenium-catalyzed hydrogen-borrowing aminations has shown great promise. These ligands can coordinate to the metal center and create a chiral environment that influences the stereochemical outcome of the imine reduction step.
The following table presents hypothetical data for an asymmetric hydrogen-borrowing amination, based on results achieved with known chiral amino alcohol ligands, to illustrate the potential of aminopentanol-derived catalysts.
| Entry | Alcohol | Amine | Catalyst | Ligand Loading (mol%) | Base | Yield (%) | ee (%) |
| 1 | 1-Phenylethanol | Aniline | [Ir(cod)Cl]₂ | 2.5 | K₂CO₃ | 88 | 91 |
| 2 | 1-(4-Methoxyphenyl)ethanol | Benzylamine | [Ru(p-cymene)Cl₂]₂ | 2.0 | Cs₂CO₃ | 92 | 94 |
| 3 | Cyclohexanol | Morpholine | [Ir(cod)Cl]₂ | 3.0 | NaOtBu | 85 | N/A |
| 4 | 1-Butanol | Piperidine (B6355638) | [Ru(p-cymene)Cl₂]₂ | 2.5 | K₃PO₄ | 90 | N/A |
This data is illustrative and based on the performance of existing chiral amino alcohol ligands in hydrogen-borrowing amination reactions.
Similarly, in asymmetric reductive amination, a chiral catalyst is used to control the stereoselective reduction of a pre-formed or in situ-generated imine. Chiral aminopentanols could be utilized as precursors for ligands in such transformations. The development of catalysts based on (3S)-1-aminopentan-3-ol for these efficient C-N bond-forming reactions represents a promising area for future research.
Advanced Spectroscopic and Stereochemical Characterization of 3s 1 Aminopentan 3 Ol Derivatives
Elucidation of Absolute and Relative Stereochemistry
The precise assignment of absolute and relative stereochemistry is critical for understanding the structure-activity relationships of (3S)-1-aminopentan-3-ol derivatives. This is achieved through a combination of powerful analytical techniques, each providing unique insights into the molecule's three-dimensional architecture.
X-ray Crystallography Studies of (3S)-1-aminopentan-3-ol Derivatives
X-ray crystallography stands as the gold standard for the direct and unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. For derivatives of (3S)-1-aminopentan-3-ol, this technique provides precise information on bond lengths, bond angles, and the spatial orientation of all atoms within the crystal lattice. The resulting three-dimensional structure confirms the (S)-configuration at the chiral center and reveals the relative orientation of substituents.
Table 1: Illustrative Crystallographic Data for a Chiral Amino Alcohol Hydrochloride Salt
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1075.6 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is representative of a typical chiral amino alcohol hydrochloride and is for illustrative purposes.
Advanced NMR Spectroscopic Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the stereochemical assignment of (3S)-1-aminopentan-3-ol derivatives, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.
NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial closeness, which can be used to deduce the relative stereochemistry and preferred conformation of the molecule in solution. For acyclic molecules like (3S)-1-aminopentan-3-ol, NOESY can help to distinguish between different staggered conformations by identifying key proton-proton proximities.
Table 2: Representative NOESY Correlations for a Derivative of (3S)-1-aminopentan-3-ol
| Interacting Protons | Observed NOE | Implied Proximity |
| H1 - H3 | Strong | gauche conformation around C2-C3 bond |
| H3 - H5 | Medium | Extended conformation of the pentyl chain |
| H1' (NH) - H3 | Weak | Indication of hydrogen bonding or specific rotamer population |
Note: The numbering of protons is for illustrative purposes.
Chiroptical Methods for Enantiomeric Purity Determination
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for determining the enantiomeric purity of (3S)-1-aminopentan-3-ol. The primary methods employed are polarimetry and circular dichroism (CD) spectroscopy.
Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of an enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. By comparing the observed specific rotation of a sample to that of the pure enantiomer, the enantiomeric excess (ee) can be calculated.
Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides a unique fingerprint for a particular enantiomer and can be used for both qualitative and quantitative analysis of enantiomeric composition. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule.
Conformational Analysis of (3S)-1-aminopentan-3-ol in Solution and Solid State
The biological activity and chemical reactivity of (3S)-1-aminopentan-3-ol are intimately linked to its conformational preferences. Understanding the molecule's shape in both solution and the solid state is therefore of significant interest.
Spectroscopic Probes of Conformation
In the solid state, as revealed by X-ray crystallography, the conformation of (3S)-1-aminopentan-3-ol hydrochloride is largely dictated by crystal packing forces and a network of hydrogen bonds. The protonated amino group and the hydroxyl group act as hydrogen bond donors, while the chloride ion and the oxygen and nitrogen atoms of neighboring molecules can act as acceptors.
In solution, the molecule is more flexible, and its conformation is influenced by a combination of steric and electronic effects, as well as solvent interactions. Intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing specific conformations, particularly in non-polar solvents. acs.org The relative populations of different conformers can be studied using NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and NOESY data.
Influence of Conformation on Reactivity and Selectivity
The preferred conformation of (3S)-1-aminopentan-3-ol can significantly influence its reactivity and the stereochemical outcome of its reactions. For instance, in reactions where the amino or hydroxyl group acts as a nucleophile or a directing group, the accessibility of these functional groups will be determined by the molecule's conformation.
In stereoselective reactions, the chiral environment created by the preferred conformation of the amino alcohol can direct the approach of a reagent to a prochiral center, leading to the preferential formation of one stereoisomer over another. The nature of the solvent can play a crucial role in these processes by influencing the conformational equilibrium of the amino alcohol. nih.gov
Table 3: Solvent Effects on the Diastereoselectivity of a Reaction Involving a Chiral Amino Alcohol
| Solvent | Dielectric Constant | Diastereomeric Ratio (syn:anti) |
| Hexane | 1.89 | 85:15 |
| Dichloromethane | 8.93 | 70:30 |
| Methanol | 32.7 | 55:45 |
Note: This data is illustrative and demonstrates a general trend observed for reactions influenced by the conformation of chiral amino alcohols.
Theoretical and Mechanistic Investigations of 3s 1 Aminopentan 3 Ol Mediated Processes
Computational Chemistry Studies of (3S)-1-aminopentan-3-ol Reactivity
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions at a molecular level.
DFT Calculations on Reaction Pathways and Transition States
While specific DFT studies exclusively focused on (3S)-1-aminopentan-3-ol are not extensively documented in publicly available literature, the principles of DFT calculations on similar amino alcohols and related reactions can be extrapolated to understand its reactivity. DFT calculations are instrumental in mapping potential energy surfaces of reactions, which helps in identifying the most probable reaction pathways. mdpi.commdpi.com These calculations can determine the geometries of reactants, transition states, and products, along with their corresponding energies.
For reactions involving (3S)-1-aminopentan-3-ol, DFT could be employed to investigate several key aspects:
Conformational Analysis: Identifying the most stable conformers of the molecule, which is crucial as the spatial arrangement of the amino and hydroxyl groups will influence its reactivity.
Reaction Energetics: Calculating the activation energies for various potential reaction pathways, thereby predicting the feasibility and selectivity of a particular transformation. For instance, in an alkylation reaction, DFT could predict whether N-alkylation or O-alkylation is more favorable.
Transition State Analysis: Characterizing the structure of transition states allows for a deeper understanding of the factors that control the reaction rate and stereoselectivity. Vibrational frequency calculations can confirm the nature of the stationary points on the potential energy surface.
A hypothetical DFT study on a reaction mediated by (3S)-1-aminopentan-3-ol, such as a 1,3-dipolar cycloaddition, would likely involve calculations at a functional level like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d)) to accurately model the electronic structure and energies of the involved species. mdpi.comresearchgate.net
Below is an interactive data table illustrating the type of data that could be generated from DFT calculations for a hypothetical reaction involving (3S)-1-aminopentan-3-ol.
Molecular Modeling of Chiral Recognition and Induction
Molecular modeling techniques are crucial for understanding how the chirality of (3S)-1-aminopentan-3-ol influences its interactions with other chiral molecules, a phenomenon known as chiral recognition. This is fundamental to its application in asymmetric synthesis, where it can act as a chiral auxiliary or ligand.
The prevailing model for chiral recognition is the three-point interaction model, which posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and the analyte. In the case of (3S)-1-aminopentan-3-ol, these interactions could involve hydrogen bonding from the hydroxyl and amino groups, as well as steric hindrance from the ethyl group at the chiral center.
Molecular dynamics simulations can provide a dynamic picture of the interactions between (3S)-1-aminopentan-3-ol and a substrate. researchgate.net These simulations can reveal the preferred binding modes and the stability of the diastereomeric complexes formed, which is directly related to the enantioselectivity of a reaction. By analyzing the trajectories of the molecules over time, researchers can identify the key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern chiral recognition.
Elucidation of Reaction Mechanisms in (3S)-1-aminopentan-3-ol Involved Processes
Understanding the step-by-step sequence of bond-breaking and bond-forming events is critical for optimizing reaction conditions and designing more efficient catalytic systems.
Studies of Schiff Base Formation and Hydrogenation Mechanisms
The reaction of the primary amino group of (3S)-1-aminopentan-3-ol with aldehydes or ketones leads to the formation of a Schiff base (imine). This reaction typically proceeds through a two-step mechanism: addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. wjpsonline.comnih.gov The dehydration step is often the rate-determining step and can be catalyzed by either acid or base. wjpsonline.com
The hydrogenation of the resulting chiral imine is a key step in reductive amination processes. The mechanism of imine hydrogenation can vary depending on the catalyst and reaction conditions. researchgate.net For transition metal-catalyzed hydrogenations (e.g., using catalysts based on iridium, rhodium, or ruthenium), several mechanisms have been proposed, including: researchgate.netnih.gov
Outer-Sphere Mechanism: The hydride is transferred from the metal complex to the imine without prior coordination of the imine to the metal center.
Inner-Sphere Mechanism: The imine first coordinates to the metal center, followed by migratory insertion of a hydride to the imine carbon.
Bifunctional catalysts, where both the metal and a ligand participate in the hydrogen transfer, are also common. nih.gov In such cases, a metal hydride may deliver a hydride to the imine carbon, while a proton is concurrently transferred from the ligand to the nitrogen atom.
Mechanistic Insights into α–C–O Bond Cleavage in Biomass Conversion
The conversion of lignocellulosic biomass into valuable chemicals and biofuels often requires the cleavage of robust C–O bonds. pku.edu.cnresearchgate.netresearchgate.net While direct involvement of (3S)-1-aminopentan-3-ol in industrial biomass conversion is not established, amino alcohols can, in principle, play a role in facilitating such transformations. The amino group can act as a directing group or a ligand for a metal catalyst, bringing the catalytic center in proximity to the C–O bond to be cleaved.
One potential mechanism involves a tandem dehydrogenation/reductive ether cleavage process catalyzed by a ruthenium complex. nih.gov In this scenario, an alcohol functionality within a biomass-derived molecule could be oxidized to a ketone, with the liberated hydrogen being used to reductively cleave a nearby C–O bond. The presence of an amino alcohol could influence the catalytic cycle by coordinating to the metal center. Furthermore, photochemical methods have been explored where an amino group can facilitate the cleavage of a benzylic C-O bond. nih.gov
Synergistic Catalysis Mechanisms in Heterogeneous Systems
Synergistic catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. rsc.org In heterogeneous systems, (3S)-1-aminopentan-3-ol or its derivatives can be immobilized on a solid support, such as mesoporous silica (B1680970), to create a recyclable catalyst. nih.gov
A plausible synergistic mechanism in a heterogeneous system could involve the amino alcohol acting as a chiral ligand for a metal center, while another active site on the support acts as a co-catalyst. For example, in a nitroaldol (Henry) reaction, a copper(II) complex of a supported chiral amino alcohol could coordinate to the aldehyde, enhancing its electrophilicity. nih.gov Simultaneously, basic sites on the silica support could deprotonate the nitroalkane, generating the nucleophilic nitronate anion. The chiral environment provided by the (3S)-1-aminopentan-3-ol ligand would then direct the approach of the nucleophile to one face of the aldehyde, leading to an enantiomerically enriched product.
The table below summarizes the potential roles of (3S)-1-aminopentan-3-ol in different mechanistic pathways.
Structure-Reactivity Relationships in Aminopentanol Chemistry
The interplay between the structural features of chiral amino alcohols and their catalytic performance can be observed in various asymmetric reactions, such as the addition of organozinc reagents to aldehydes. In these reactions, the amino alcohol acts as a ligand for the zinc atom, forming a chiral complex that subsequently coordinates the aldehyde and directs the nucleophilic attack of the alkyl group.
The stereochemical outcome of such reactions is highly dependent on the structure of the amino alcohol. Key structural elements that influence reactivity and enantioselectivity include:
The Stereochemistry of the Chiral Center(s): The absolute configuration of the stereocenter at the 3-position in (3S)-1-aminopentan-3-ol is the primary source of chirality transfer. This configuration dictates the facial selectivity of the prochiral substrate's approach to the catalytic complex.
The Nature of the N-substituent: While the primary amine in (3S)-1-aminopentan-3-ol is a key feature, N-alkylation or N-arylation can significantly impact the steric and electronic environment of the catalyst. Larger N-substituents can enhance enantioselectivity by creating a more defined chiral pocket, but may also decrease reactivity due to steric hindrance.
To illustrate these relationships, consider the following hypothetical data based on trends observed for simple chiral amino alcohols in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde.
| Amino Alcohol Catalyst | N-Substituent | C3-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (3S)-1-aminopentan-3-ol | H | Ethyl | 85 | 78 (S) |
| Analog 1 | Methyl | Ethyl | 82 | 85 (S) |
| Analog 2 | H | Isopropyl | 88 | 82 (S) |
| Analog 3 | Benzyl (B1604629) | Ethyl | 75 | 92 (S) |
This is a hypothetical data table created to illustrate structure-reactivity relationships based on general principles of asymmetric catalysis by chiral amino alcohols.
Detailed research findings on closely related systems have provided valuable insights into the mechanistic pathways of these transformations. For instance, computational studies on the addition of diethylzinc to aldehydes catalyzed by β-amino alcohols have elucidated the structure of the key transition states. These studies often reveal a dimeric zinc complex bridged by the amino alcohol ligands. The aldehyde coordinates to one of the zinc centers, and the ethyl group from the other zinc center is transferred. The enantioselectivity is determined by the relative energies of the diastereomeric transition states, which are influenced by steric interactions between the aldehyde substituents, the ligand, and the diethylzinc moiety.
Future Research Directions and Emerging Areas in 3s 1 Aminopentan 3 Ol Chemistry
Development of Novel Synthetic Methodologies for Specific Isomers
The synthesis of enantiomerically pure gamma-amino alcohols like (3S)-1-aminopentan-3-ol is a significant area of ongoing research. nih.gov While various methods exist for the synthesis of amino alcohols, the development of more efficient, scalable, and highly stereoselective methodologies remains a key objective. Future research will likely focus on catalytic asymmetric methods that avoid the use of chiral auxiliaries, which often require additional synthetic steps for attachment and removal. nih.gov
Promising approaches for the synthesis of specific isomers of 1-aminopentan-3-ol (B1277956) include:
Asymmetric Transfer Hydrogenation: Catalytic transfer hydrogenation of the corresponding aminoketone precursor using chiral catalysts can provide a direct route to the desired stereoisomer. rsc.org Research in this area could focus on developing new iridium or rhodium catalysts tailored for higher selectivity and efficiency for this specific substrate. rsc.org
Copper-Catalyzed Hydroamination: The asymmetric hydroamination of unprotected allylic alcohols has emerged as a powerful one-step method for producing chiral gamma-amino alcohols from simple starting materials. nih.gov Future work could adapt these copper-catalyzed systems for the synthesis of (3S)-1-aminopentan-3-ol, offering a potentially more atom-economical route.
Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, presents a green and highly selective alternative for the synthesis of chiral amino alcohols. nih.govfrontiersin.orgnih.gov Developing a biocatalytic route to (3S)-1-aminopentan-3-ol from a simple prochiral ketone could offer significant advantages in terms of environmental impact and enantiopurity. researchgate.net
| Methodology | Potential Advantages | Key Research Focus | Representative Catalyst/Enzyme Class |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | High enantioselectivity, well-established for similar ketones. rsc.org | Development of substrate-specific catalysts. | Chiral Rhodium (Rh) or Iridium (Ir) complexes. rsc.org |
| Asymmetric Hydroamination | Atom economy, use of simple precursors. nih.gov | Optimization of catalyst and reaction conditions for intermolecular reactions. nih.gov | Chiral Copper (Cu) complexes. nih.gov |
| Biocatalysis | High stereoselectivity, green reaction conditions, potential for whole-cell synthesis. frontiersin.orgnih.gov | Enzyme discovery and protein engineering for desired substrate specificity and activity. frontiersin.org | Amine Dehydrogenases (AmDH), Transaminases. researchgate.net |
Exploration of (3S)-1-aminopentan-3-ol in New Catalytic Systems
Chiral amino alcohols are well-established as effective ligands and auxiliaries in asymmetric catalysis. diva-portal.org The structure of (3S)-1-aminopentan-3-ol, with its stereocenter and two coordinating groups (amine and alcohol), makes it an attractive candidate for a chiral ligand in a variety of metal-catalyzed reactions.
Future research could explore its application in:
Asymmetric Additions to Aldehydes: Chiral amino alcohol ligands are known to effectively catalyze the enantioselective addition of organozinc reagents to aldehydes. rsc.orgmdpi.com Investigating (3S)-1-aminopentan-3-ol as a ligand in these reactions could lead to new, efficient catalysts for the production of other chiral alcohols.
Catalytic Asymmetric C-C Bond Formation: The development of new catalytic systems for carbon-carbon bond formation is a cornerstone of organic synthesis. The (3S)-1-aminopentan-3-ol ligand could be tested in reactions such as asymmetric aldol (B89426) or Michael additions.
Immobilized Catalysts: To improve catalyst recyclability and facilitate product purification, (3S)-1-aminopentan-3-ol could be anchored to solid supports, such as polystyrene resins. nih.gov The performance of these polymer-supported ligands in asymmetric catalysis would be a key area of investigation. nih.gov
Integration of (3S)-1-aminopentan-3-ol into Advanced Materials Science
The incorporation of chiral units into polymers can lead to materials with unique optical, mechanical, and recognition properties. The defined stereochemistry of (3S)-1-aminopentan-3-ol makes it a valuable monomer or modifying agent for the creation of advanced chiral materials.
Emerging areas of research include:
Chiral Polymers: Polymerization of (3S)-1-aminopentan-3-ol with suitable co-monomers could yield chiral polyamides or polyurethanes. These materials could find applications in chiral chromatography, enantioselective separations, or as chiral sensors.
Post-Polymer Modification: A promising strategy involves the modification of existing polymers with (3S)-1-aminopentan-3-ol. acs.org For example, grafting this chiral amino alcohol onto polystyrene microspheres could create materials for the enantioselective separation of racemic compounds, such as amino acids. acs.org This approach allows for the introduction of chirality into well-defined polymer architectures. acs.org
Interdisciplinary Research with (3S)-1-aminopentan-3-ol in Chemical Biology (Focus on building blocks, not direct biological effects)
Chiral building blocks are essential for the synthesis of complex, biologically relevant molecules with high stereochemical fidelity. enamine.netnih.gov The (3S)-1-aminopentan-3-ol scaffold, containing both an amine and a hydroxyl group with a specific spatial arrangement, is a valuable starting point for the synthesis of more complex structures.
Future interdisciplinary research could focus on:
Synthesis of Natural Product Analogs: The gamma-amino alcohol motif is present in a variety of natural products. acs.org (3S)-1-aminopentan-3-ol can serve as a key fragment for the stereoselective synthesis of analogs of these natural products, which are crucial for studying structure-activity relationships.
Diversity-Oriented Synthesis: This compound can be used as a scaffold in diversity-oriented synthesis to generate libraries of novel, stereochemically defined small molecules. diva-portal.org These libraries are valuable tools for screening for new lead compounds in drug discovery.
Peptidomimetics: The amino alcohol structure can be incorporated into peptide-like molecules (peptidomimetics) to create more stable and potent therapeutic agents.
Addressing Challenges in Scale-Up and Industrial Applicability of Academic Syntheses
A significant hurdle in the practical application of many academic synthetic methods is the transition from laboratory scale to industrial production. For a chiral molecule like (3S)-1-aminopentan-3-ol, ensuring stereochemical purity on a large scale at a reasonable cost is a major challenge. westlake.edu.cn
Future research in this area should address:
Process Optimization: Developing robust and scalable synthetic routes that minimize the use of expensive reagents, cryogenic conditions, and chromatographic purifications. westlake.edu.cn
Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of (3S)-1-aminopentan-3-ol could offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.
Catalyst Loading and Recovery: For catalytic methods, minimizing catalyst loading and developing efficient methods for catalyst recovery and reuse are crucial for economic viability on an industrial scale.
The Role of (3S)-1-aminopentan-3-ol in Advanced Chemical Education and Research Training
Introducing students to the concepts of stereochemistry and asymmetric synthesis is a vital component of modern chemical education. ed.govscience.gov The synthesis and use of a specific chiral molecule like (3S)-1-aminopentan-3-ol can provide a tangible and practical learning experience.
Potential educational applications include:
Undergraduate Laboratory Experiments: A multi-step synthesis of (3S)-1-aminopentan-3-ol could be designed as a project for an advanced undergraduate organic chemistry laboratory. science.gov This would allow students to gain hands-on experience with techniques in asymmetric synthesis, purification of chiral compounds, and stereochemical analysis (e.g., using polarimetry or chiral chromatography).
Inquiry-Based Learning: An experiment could be structured around the use of (3S)-1-aminopentan-3-ol as a chiral ligand in a catalytic reaction. mit.edu Students could compare its effectiveness to its enantiomer or a racemic mixture, providing a clear demonstration of the principles of enantioselectivity. ed.govacs.org This aligns with modern pedagogical approaches that emphasize research-inspired and inquiry-based experiments. science.govmit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
